

Spectroscopic and Structural Elucidation of Glehlinoside C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Glehlinoside C is a naturally occurring glycosidic compound. The structural elucidation of such molecules is paramount for understanding their biological activity and potential therapeutic applications. This document provides a comprehensive overview of the spectroscopic data and analytical methodologies employed in the characterization of Glehlinoside C, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Spectroscopic Data

The structural framework of Glehlinoside C was elucidated through extensive analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR spectral data, which are crucial for the assignment of protons and carbons in the molecule.

Table 1: 1H NMR Spectroscopic Data for Glehlinoside C



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
3	6.96	S	
6	6.45	d	2.04
8	6.67	d	2.04
2'	7.48	br s	
5'	6.88	d	8.4
6'	7.55	br d	8.4
OCH₃-3'	3.88	S	
Glucose Moiety			_
1"	5.07	d	7.36
Rhamnose Moiety			
1'''	4.80	d	9.9

Data acquired in DMSO-d₆ at 400 MHz.

Table 2: 13 C NMR Spectroscopic Data for Glehlinoside C



Position	δC (ppm)	Position	δC (ppm)
Aglycone	Glucose Moiety		
2	164.3	1"	100.0
3	103.1	2"	73.1
4	182.0	3"	76.5
5	161.1	4"	69.6
6	99.5	5"	77.3
7	162.9	6"	60.6
8	95.0	Rhamnose Moiety	
9	156.9	1""	100.8
10	105.3	2""	70.4
1'	121.9	3'''	70.6
2'	110.3	4'''	72.0
3'	148.3	5'''	68.4
4'	150.7	6'''	17.9
5'	116.0	_	
6'	120.7	_	
OCH3-3'	55.9	_	

Data acquired in DMSO-d₆ at 100 MHz.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for Glehlinoside C



lon	[M+H] ⁺	[M+Na]+
Calculated m/z	595.1663	617.1482
Observed m/z	595.1659	617.1478

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 400 spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz). For the ¹H NMR spectra, 64 scans were accumulated with a spectral width of 8012 Hz. For the ¹³C NMR spectra, a spectral width of 24038 Hz was used with 1024 scans.

Mass Spectrometry (MS)

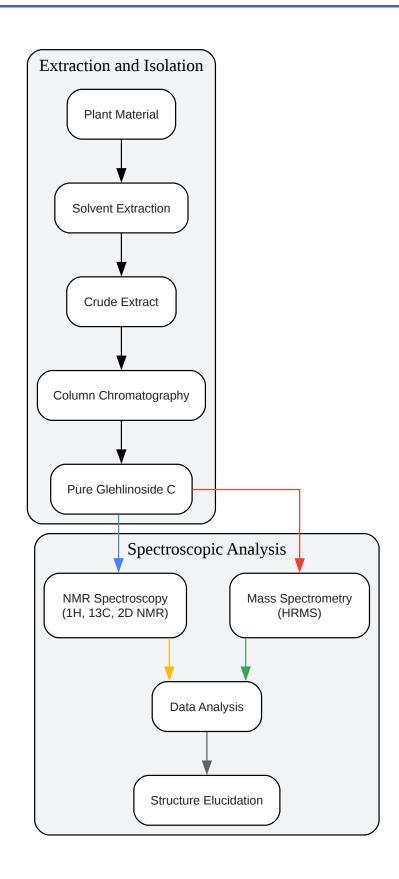
High-resolution mass spectra were obtained using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The capillary voltage was maintained at 3.5 kV, and the cone voltage was set to 40 V. Nitrogen was used as the desolvation and nebulizer gas.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Glehlinoside C.





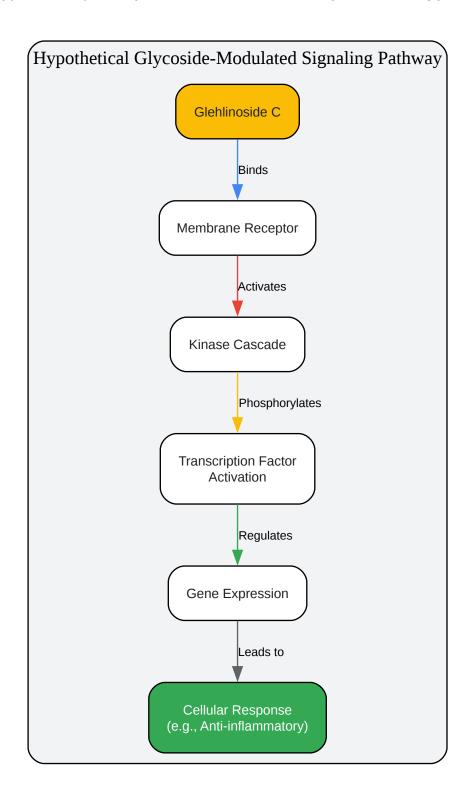
Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Glehlinoside C.



Hypothetical Signaling Pathway

While the specific biological activities of Glehlinoside C are still under investigation, many glycosides are known to interact with cellular signaling pathways. The diagram below represents a hypothetical pathway that could be modulated by a bioactive glycoside.





Click to download full resolution via product page

Caption: A hypothetical signaling pathway potentially modulated by Glehlinoside C.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Glehlinoside C: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15239172#spectroscopic-data-for-glehlinoside-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com